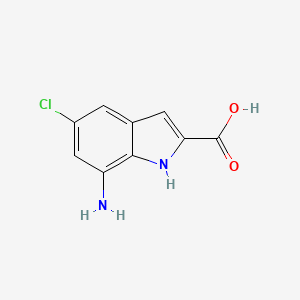

7-Amino-5-chloro-1H-indole-2-carboxylic acid

Description

Properties

Molecular Formula |

C9H7ClN2O2 |

|---|---|

Molecular Weight |

210.62 g/mol |

IUPAC Name |

7-amino-5-chloro-1H-indole-2-carboxylic acid |

InChI |

InChI=1S/C9H7ClN2O2/c10-5-1-4-2-7(9(13)14)12-8(4)6(11)3-5/h1-3,12H,11H2,(H,13,14) |

InChI Key |

FVVBVKIRMGYZLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Nitration Sequence

A foundational route involves nitration of 5-chloro-1H-indole-2-carboxylate esters. Ethyl 5-chloro-1H-indole-2-carboxylate undergoes Friedel-Crafts acylation at position 3 to introduce an acetyl group, enhancing electron density for subsequent nitration. Nitration with fuming HNO₃ in H₂SO₄ at 0–5°C selectively installs the nitro group at position 7, yielding ethyl 5-chloro-7-nitro-1H-indole-2-carboxylate (Scheme 1A).

Key Data:

Direct Nitration of 5-Chloro-1H-Indole-2-Carboxylic Acid

Alternative protocols bypass ester protection. 5-Chloro-1H-indole-2-carboxylic acid is suspended in oleum (20% SO₃) and treated with KNO₃ at 40°C for 6 hours. The reaction exploits the carboxylic acid’s meta-directing effects, achieving 7-nitro regioselectivity (Scheme 1B).

Optimization Challenges:

Reduction of 7-Nitro to 7-Amino Functionality

Catalytic Hydrogenation

The nitro group in 5-chloro-7-nitro-1H-indole-2-carboxylic acid is reduced using H₂ (1 atm) over 10% Pd/C in ethanol/water (4:1) at 25°C. This method avoids over-reduction of the indole ring but requires careful pH control (pH 6–7) to prevent decarboxylation.

Performance Metrics:

Transfer Hydrogenation with Ammonium Formate

For acid-sensitive substrates, ammonium formate serves as a hydrogen donor in the presence of Pd/C (5 mol%) in DMF at 80°C. This method minimizes carboxylic acid degradation and achieves comparable yields (83%).

Alternative Pathways via Fischer Indole Synthesis

Cyclization of 4-Chloro-2-Nitrophenylhydrazine

A less common route employs Fischer indole synthesis. 4-Chloro-2-nitrophenylhydrazine is condensed with ethyl pyruvate in acetic acid at reflux, forming the indole nucleus with pre-installed nitro and chloro groups. Subsequent hydrolysis of the ester with NaOH (2M) furnishes the carboxylic acid (Scheme 2).

Limitations:

Comparative Analysis of Synthetic Routes

The nitration-reduction sequence is industrially favored due to scalability and cost-effectiveness of 5-chloro-1H-indole-2-carboxylic acid. Fischer synthesis remains niche, limited by poor regioselectivity.

Mechanistic Insights and Side Reactions

Nitration Regiochemistry

The carboxylic acid at position 2 deactivates the indole ring, directing nitration to position 7 via meta-directing effects. Computational studies confirm that protonation at N1 enhances electrophilic attack at C7.

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The carboxylic acid group undergoes reversible esterification under acidic or basic conditions. This property facilitates its use as a synthetic intermediate:

This reversibility allows precise control over functional group manipulation in multi-step syntheses .

Amide Bond Formation

The carboxylic acid reacts with amines to form pharmacologically relevant carboxamides. Coupling reagents optimize this process:

Biological screening of these derivatives shows nanomolar activity against cancer cell lines.

Decarboxylation Reactions

Thermal or catalytic decarboxylation enables structural simplification:

| Conditions | Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| 200°C, vacuum | None | 7-Amino-5-chloro-1H-indole | Retains amino/chloro groups | |

| CuO nanoparticles | DMSO | 5-Chloroindole derivatives | Selective C2 bond cleavage |

This reaction pathway aids in creating simplified analogs for structure-activity relationship (SAR) studies .

Electrophilic Aromatic Substitution

The indole nucleus undergoes substitution at electron-rich positions:

| Reaction | Reagents | Position Modified | Product | Yield | Reference |

|---|---|---|---|---|---|

| Bromination | Br<sub>2</sub>/AcOH | Position 4 | 4-Bromo derivative | 78% | |

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Position 3 | 3-Nitro analog | 65% |

Positional selectivity depends on the directing effects of existing substituents.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable π-system expansion:

These reactions demonstrate utility in creating diverse molecular architectures .

Oxidation and Reduction

Redox reactions modify the indole core and substituents:

| Target Group | Reagents | Product | Outcome | Reference |

|---|---|---|---|---|

| Amino group | KMnO<sub>4</sub>, H<sub>2</sub>O | Nitro derivative | Enhanced electrophilicity | |

| C3 position | CrO<sub>3</sub>/AcOH | Ketone analog | Altered hydrogen-bonding capacity | |

| Carboxylic acid | LiAlH<sub>4</sub> | Alcohol derivative | Increased lipophilicity |

Oxidation of the ethyl ester precursor to the carboxylic acid is a key synthetic step .

Cyclization Reactions

The amino group facilitates heterocycle formation:

| Reagents | Conditions | Product | Ring Size | Reference |

|---|---|---|---|---|

| Phosgene | THF, 0°C | Quinazolinone fused system | 6-membered | |

| CS<sub>2</sub>/KOH | Reflux | Thiazole hybrid | 5-membered |

These fused heterocycles show enhanced binding to biological targets compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

7-Amino-5-chloro-1H-indole-2-carboxylic acid serves as a precursor in the synthesis of pharmacologically active compounds. Its structural features allow it to participate in various chemical transformations, leading to the development of new therapeutic agents. The compound's molecular formula is C9H7ClN2O2, with a molecular weight of 198.62 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this parent structure have shown effectiveness against breast cancer (MCF-7), pancreatic cancer (Panc-1), colon cancer (HT-29), and epithelial cancer (A-549) cell lines. The mechanism often involves inhibition of key cellular pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2) .

Table 1: Antiproliferative Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.95 | EGFR Inhibition |

| 5b | Panc-1 | 1.20 | CDK2 Inhibition |

| 5c | HT-29 | 1.50 | Apoptosis Induction |

| 5d | A-549 | 1.35 | Multi-targeted kinase inhibition |

These compounds often induce apoptosis, evidenced by increased levels of apoptotic markers such as caspases and changes in Bcl-2 family protein levels .

Antiviral Properties

The compound has also been investigated for its antiviral properties. Research indicates that derivatives of indole carboxylic acids can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles . The structural modifications on the indole ring can enhance binding affinity to viral targets, making them promising candidates for antiviral drug development.

Synthesis of Bioactive Molecules

This compound is utilized as an intermediate in synthesizing various bioactive molecules. The presence of both amino and carboxylic acid functional groups allows for versatile reactions, including:

- Nucleophilic substitutions : These can lead to the formation of novel derivatives with enhanced biological activities.

- Reduction reactions : Converting nitro groups to amino groups can yield compounds with different pharmacological profiles.

Table 2: Synthetic Pathways Utilizing this compound

| Reaction Type | Product | Key Features |

|---|---|---|

| Nucleophilic Substitution | Various Indole Derivatives | Enhanced biological activity |

| Reduction | 7-Amino derivatives | Improved solubility and bioavailability |

Case Study 1: Antiproliferative Evaluation

A study evaluated a series of indole derivatives synthesized from this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapy agents like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study 2: Antiviral Activity

In another investigation, researchers synthesized a series of indole derivatives aimed at inhibiting specific viral enzymes. These compounds were tested for their ability to reduce viral load in infected cell cultures, showing promise as potential antiviral agents .

Mechanism of Action

The mechanism of action of 7-Amino-5-chloro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. It can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

The pharmacological and physicochemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Biological Activity

7-Amino-5-chloro-1H-indole-2-carboxylic acid is a derivative of indole with significant implications in pharmacology and biochemistry. Its unique structure, featuring an amino group at the 7-position and a chloro substituent at the 5-position, contributes to its biological activities, particularly in the context of cancer therapy and receptor interaction.

The compound has the molecular formula C9H8ClN3O2 and a molecular weight of approximately 239.63 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits notable antiproliferative activity against several cancer cell lines. For example, studies utilizing the MTT assay have demonstrated that derivatives of indole, including this compound, can significantly inhibit cell growth in breast cancer cell lines such as MCF-7 and others like HT-29 (colon cancer) and A-549 (lung cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.35 |

| Doxorubicin | MCF-7 | 1.10 |

| 7-Amino derivatives | HT-29 | 0.95 - 1.50 |

The compound's mechanism of action appears to involve induction of apoptosis , evidenced by increased levels of apoptotic markers such as Caspases 3, 8, and 9, as well as Cytochrome C . This suggests that it may serve as a multi-targeted kinase inhibitor, impacting pathways involved in cell cycle regulation.

Cannabinoid Receptor Interaction

Another significant aspect of its biological activity is its interaction with cannabinoid receptors (CB1 and CB2). Structure-activity relationship (SAR) studies have shown that modifications on the indole scaffold can enhance binding affinity to these receptors, which are implicated in pain modulation and appetite regulation .

Table 2: Binding Affinity Comparison with Cannabinoid Receptors

| Compound Name | CB1 Binding Affinity (nM) | CB2 Binding Affinity (nM) |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl derivative | TBD | TBD |

Case Studies

A notable study evaluated the effects of various indole derivatives on cancer cell lines, highlighting the importance of structural modifications for enhancing biological activity. The results indicated that compounds with specific substitutions exhibited greater potency than others, emphasizing the relevance of the amino and chloro groups in modulating activity .

Q & A

Q. What are the recommended synthetic routes for 7-Amino-5-chloro-1H-indole-2-carboxylic acid, and how can purity be verified?

Synthesis typically involves sequential functionalization of the indole scaffold. For example:

- Step 1 : Start with a 5-chloroindole derivative (e.g., 5-chloroindole-2-carboxylic acid) as a precursor .

- Step 2 : Introduce the amino group at position 7 via Buchwald-Hartwig amination or nucleophilic substitution, using protective groups (e.g., Boc) to prevent side reactions .

- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity using HPLC (>98% purity threshold) .

- Verification : Use -NMR (DMSO-d) to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm) and LC-MS for molecular weight confirmation (calculated: 210.61 g/mol) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : - and -NMR to resolve aromatic protons and carbons, with deuterochloroform or DMSO-d as solvents .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHClNO) with <2 ppm error .

- HPLC : Use C18 reverse-phase columns (acetonitrile/water + 0.1% TFA) to assess purity and stability under varying pH .

Q. How should this compound be stored to ensure stability?

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators in poorly ventilated areas .

- Toxicity : Classified as H302 (harmful if swallowed) and H315 (skin irritation). Avoid inhalation; use fume hoods for weighing .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the amino group at position 7?

- Catalyst Screening : Test palladium catalysts (e.g., Pd(dba)) with ligands like Xantphos for coupling efficiency .

- Solvent Effects : Compare DMF (high polarity) vs. toluene (low polarity) to balance reaction rate and byproduct formation.

- Temperature : Optimize between 80–120°C; higher temps may accelerate decomposition .

- Monitoring : Use TLC (silica, UV detection) to track reaction progress and isolate intermediates .

Q. What computational methods predict the compound’s reactivity or interactions?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites .

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with indole-binding pockets) .

- ADMET Prediction : SwissADME to estimate solubility (LogP ~2.5) and bioavailability .

Q. How to resolve contradictions in toxicity data across studies?

Q. Design a study to assess bioactivity against similar indole derivatives.

- Target Selection : Prioritize kinases or GPCRs known to interact with indole scaffolds .

- Assays :

- Enzyme Inhibition : Measure IC using fluorescence-based kinase assays .

- Cell Viability : Test against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- SAR Analysis : Compare with 5-chloroindole-3-carboxylic acid () to identify key substituent effects.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.